molecular formula C6H10F2O3 B6588749 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid CAS No. 2228410-82-8

4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid

Cat. No. B6588749
CAS RN: 2228410-82-8
M. Wt: 168.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid, also known as 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoate, is a difluorinated organic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry, and chemical synthesis. It is a versatile compound that can be used as a starting material for a wide range of organic syntheses. It is a non-toxic, non-flammable, and non-irritant organic compound that is relatively easy to synthesize and handle. It has been extensively studied in recent years due to its potential use in the pharmaceutical industry.

Mechanism of Action

The exact mechanism of action of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid is not yet fully understood. However, it is believed to act by interfering with the activity of enzymes involved in the synthesis of DNA and RNA, as well as proteins involved in cell division. It is also believed to interfere with the activity of enzymes involved in the metabolism of fatty acids and other lipids, which may lead to an inhibition of tumor cell proliferation.
Biochemical and Physiological Effects
4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid-2-hydroxy-3,3-dimethylbutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro, as well as to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory and anticonvulsant effects in animal models. In addition, it has been shown to have a protective effect against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid in laboratory experiments is its relative ease of synthesis and handling. It is a non-toxic, non-flammable, and non-irritant organic compound that is relatively easy to synthesize and handle. In addition, it is a versatile compound that can be used as a starting material for a wide range of organic syntheses. However, it should be noted that 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid is not a very stable compound and can be easily hydrolyzed in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid. These include further research into its potential use as an anti-cancer agent, as well as its potential use in the synthesis of other therapeutic agents. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to the development of more effective and safe therapeutic agents. Finally, further research into its stability in aqueous solutions could lead to the development of more efficient methods of synthesizing and handling this compound.

Synthesis Methods

The most common method of synthesizing 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid is the reaction of 4-fluoro-2-hydroxy-3-methylbutanoic acid with hydrofluoride acid. This reaction is typically carried out in an aqueous medium at temperatures between 25 and 60 °C. The reaction proceeds via an S N 2 mechanism, yielding a mixture of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid and 4-fluoro-2-hydroxy-3-methylbutanoic acid. The reaction can be catalyzed by a variety of metal salts, such as zinc chloride, sodium fluoride, and potassium bromide.

Scientific Research Applications

4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid-2-hydroxy-3,3-dimethylbutanoic acid has been extensively studied in recent years due to its potential use in the pharmaceutical industry. It has been used in the synthesis of a number of therapeutic agents, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. In addition, it has been used as an intermediate in the synthesis of other compounds, such as the antiviral agent acyclovir. It has also been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,3-dimethyl-2-butene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethyl acetate", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Fluorine gas", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 2,3-dimethyl-2-butene with bromine in the presence of sodium hydroxide to yield 2,3-dibromo-2,3-dimethylbutane.", "Step 2: Reduction of 2,3-dibromo-2,3-dimethylbutane with sodium borohydride in methanol to yield 2,3-dimethyl-2-butanol.", "Step 3: Oxidation of 2,3-dimethyl-2-butanol with hydrogen peroxide and sodium hydroxide in acetic acid to yield 4,4-dimethyl-2-hydroxybutanoic acid.", "Step 4: Fluorination of 4,4-dimethyl-2-hydroxybutanoic acid with fluorine gas in the presence of sulfuric acid to yield 4,4-difluoro-2-hydroxybutanoic acid.", "Step 5: Methylation of 4,4-difluoro-2-hydroxybutanoic acid with methanol and hydrochloric acid to yield 4,4-difluoro-2-hydroxy-3-methylbutanoic acid.", "Step 6: Oxidation of 4,4-difluoro-2-hydroxy-3-methylbutanoic acid with hydrogen peroxide and sodium hydroxide in acetic acid to yield 4,4-difluoro-2-hydroxy-3-methylbutanoic acid.", "Step 7: Methylation of 4,4-difluoro-2-hydroxy-3-methylbutanoic acid with methanol and hydrochloric acid to yield 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid." ] }

CAS RN

2228410-82-8

Product Name

4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid

Molecular Formula

C6H10F2O3

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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